N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

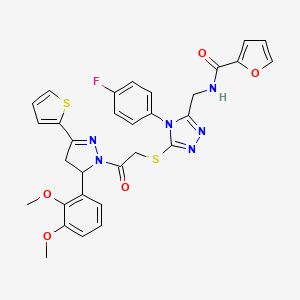

This compound is a structurally complex molecule featuring multiple heterocyclic motifs, including a 4,5-dihydropyrazole core, a 1,2,4-triazole ring, and thiophene and furan moieties. Key substituents include a 2,3-dimethoxyphenyl group on the pyrazole ring and a 4-fluorophenyl group on the triazole ring. The molecule also contains a furan-2-carboxamide side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27FN6O5S2/c1-41-24-7-3-6-21(29(24)42-2)23-16-22(26-9-5-15-44-26)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)25-8-4-14-43-25)37(31)20-12-10-19(32)11-13-20/h3-15,23H,16-18H2,1-2H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECOXSYREPJSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27FN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C36H36N6O5S2

- Molecular Weight: 696.85 g/mol

- Key Functional Groups: Pyrazole, triazole, furan, thiophene

- LogP: 6.3684 (indicating high lipophilicity)

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Inhibition of EGFR : A related pyrazole derivative demonstrated an IC50 of 0.07 µM against EGFR, comparable to erlotinib .

- Cell Proliferation : Compounds in the same class have shown potent antiproliferative activity against MCF-7 breast cancer cells with IC50 values around 0.08 µM .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by its structural motifs:

- Cyclooxygenase Inhibition : Similar pyrazole derivatives have shown good binding affinity for cyclooxygenase enzymes, which are critical in the inflammatory response .

- HRBC Membrane Stabilization : Anti-inflammatory activity was assessed using human red blood cell membrane stabilization methods at various dosages (100 µg to 1000 µg), showing promising results .

Antifungal and Antibacterial Properties

N-containing heterocycles like triazoles are well-known for their antifungal and antibacterial activities:

- Antifungal Activity : Preliminary studies suggest that this compound may exhibit antifungal properties due to its structural similarities with known antifungal agents.

- Antibacterial Effects : The presence of multiple functional groups allows for interactions with bacterial cell membranes and enzymes, enhancing antibacterial efficacy.

The biological activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro - 1H-pyrazol - 1 - yl ) - 2 - oxoethyl ) thio ) - 4 - ( m - tolyl ) - 4H - 1 , 2 , 4 - triazol - 3 - yl ) methyl ) thiophene - 2 - carboxamide likely involves:

- Target Interaction : The compound may interact with specific enzymes or receptors due to its diverse functional groups .

- Non-Covalent Interactions : Hydrogen bonds and π–π stacking interactions contribute to the modulation of target protein activities .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

A closely related compound, N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (), differs in two key substituents:

- Aryl group on triazole : 2,5-Dimethylphenyl vs. 4-fluorophenyl in the target compound.

- Substituent on pyrazole : 4-Methoxyphenyl vs. 2,3-dimethoxyphenyl .

The fluorophenyl group in the target compound may enhance electronegativity and metabolic stability compared to methylphenyl groups, while the additional methoxy group on the pyrazole could improve lipophilicity and binding interactions .

Nitrothiophene Carboxamides

describes N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , which shares a thiophene-carboxamide backbone but includes a nitro group and trifluoromethyl substituent. Key differences include:

- Core structure : Thiazole vs. triazole-pyrazole in the target compound.

- Substituents : Nitro and trifluoromethyl groups enhance antibacterial activity but may reduce solubility compared to the target’s methoxy and fluorophenyl groups .

Triazole-Thiophene Derivatives

Safonov (2020) synthesized N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (), which feature a triazole-thiophene scaffold.

Comparative Data Table

Implications of Structural Differences

- Electron-Withdrawing Groups (e.g., Fluorine) : The 4-fluorophenyl group in the target compound may improve binding affinity to hydrophobic pockets compared to methyl or methoxy groups .

- Nitro Groups : While nitro substituents enhance antibacterial activity (), their absence in the target compound suggests a different therapeutic focus .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically explored?

- Methodology : Conduct checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole). Use transcriptomics to identify pathways enhanced by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.